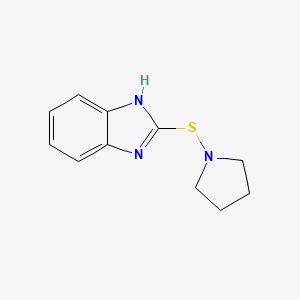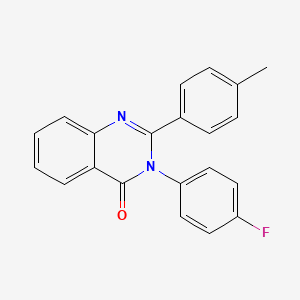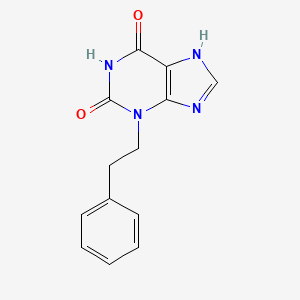
2-(1-pyrrolidinylthio)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-pyrrolidinylthio)-1H-benzimidazole, commonly known as PBIT, is a chemical compound with potential applications in the field of medicinal chemistry. PBIT is a benzimidazole derivative that is structurally similar to other benzimidazole derivatives, such as albendazole and mebendazole. PBIT has been studied for its potential use as an antitumor agent, as well as for its ability to inhibit certain enzymes involved in cancer and other diseases.
作用機序
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer and other diseases. PBIT has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. PBIT has also been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBIT can induce apoptosis, or programmed cell death, in cancer cells. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using PBIT in lab experiments is its potential as an antitumor agent. PBIT has been shown to have potent antitumor activity in vitro, which makes it a promising candidate for further study. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on PBIT. One direction is to further explore its potential as an antitumor agent. This could involve in vivo studies to determine its efficacy and toxicity in animal models, as well as further studies on its mechanism of action. Another direction is to explore its potential use in other diseases, such as infectious diseases or metabolic disorders. Finally, research could focus on developing new derivatives of PBIT with improved efficacy and reduced toxicity.
合成法
PBIT can be synthesized using a method that involves the reaction of 2-mercaptobenzimidazole with pyrrolidine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
PBIT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PBIT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PBIT has also been shown to inhibit certain enzymes involved in cancer and other diseases, such as topoisomerase II and carbonic anhydrase IX.
特性
IUPAC Name |
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-9(5-1)12-11(13-10)15-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYEMXVWUHUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)

![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)


